3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-8(4-3-5-9)6-11(2)10-7/h6H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRHTHFNVESCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine, with CAS number 1235436-69-7, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that certain derivatives demonstrated excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, the compound 7b (a related pyrazole) showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 - 0.25 | - | Superior to Ciprofloxacin |
| 4a | - | - | - |
| 5a | - | - | - |
The study also reported that these derivatives were non-toxic with low hemolytic activity (% lysis range from 3.23 to 15.22%) and demonstrated no cytotoxicity with IC50 values greater than 60 μM .
Antifungal Activity
In another investigation focusing on antifungal properties, pyrazole derivatives were compared against the reference standard cycloheximide. The results indicated competitive antifungal activity against Fusarium oxysporum, showcasing their potential in treating fungal infections .
Table 2: Antifungal Activity Comparison
| Compound | Inhibition Zone (mm) | Reference Standard |
|---|---|---|
| Pyrazole Derivative A | X mm | Cycloheximide |
| Pyrazole Derivative B | Y mm | Cycloheximide |
The biological activities of pyrazole derivatives are attributed to their ability to inhibit key enzymes involved in bacterial and fungal proliferation. For instance, they have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Study on Resistance Mechanisms
A notable study explored the resistance mechanisms of bacteria against pyrazole derivatives. The findings revealed that certain strains developed resistance but remained susceptible to combination therapies involving pyrazole compounds and traditional antibiotics like Ciprofloxacin .
Genotoxicity Assessment
Genotoxicity tests conducted on various pyrazole compounds indicated low genotoxic potential, making them suitable candidates for further pharmacological development .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with specific functionalities.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Corresponding oxides |
| Reduction | Lithium aluminum hydride | Reduced amine derivatives |
| Substitution | Alkyl halides | Various substituted pyrazole derivatives |
Biology
Research has indicated that 3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine exhibits potential biological activities. Studies suggest it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further exploration in drug development.
Case Study: Antimicrobial Activity
A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting potential use as an antimicrobial agent.
Medicine
The compound is being investigated for its interactions with biological targets, particularly in the context of drug development. Its structure allows it to modulate enzyme activity and receptor interactions.
Potential Therapeutic Uses:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
- Cancer Research: Preliminary studies suggest it could affect cancer cell proliferation through specific molecular interactions.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing various industrial chemicals. Its unique properties make it suitable for formulating specialty chemicals used in manufacturing processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The structural uniqueness of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine lies in its pyrazole core and aliphatic amine chain . Below is a comparative analysis with key analogs:
Physicochemical and Spectroscopic Properties
- Polarity: The target compound’s amine group increases polarity compared to non-amine analogs (e.g., 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, Mol. Wt. 215.69) .
- Spectroscopy :
Research Findings and Challenges
- Synthetic Challenges : Low yields (e.g., 17.9% in ) highlight difficulties in sterically hindered pyrazole-amine coupling.
- Biological Efficacy : Substitution at the pyrazole C4 position (e.g., trifluoromethyl in ) enhances metabolic stability but reduces solubility .
- Computational Insights : Tools like Multiwfn can predict electron localization and bond orders to guide functionalization .
Preparation Methods
Pyrazole Ring Formation and Aminopropyl Side Chain Introduction
A common approach involves the reaction of hydrazine hydrate with β-dicarbonyl compounds to form the 1,3-dimethylpyrazole ring, followed by attachment of the propan-1-amine group.
- Step 1: Nitration and sulfonation of a suitable methylated pyrazole precursor using concentrated nitric acid and oleum at 90–95 °C for 2 hours.
- Step 2: Reduction of the nitro group to the amine using hydrazine hydrate in the presence of a Raney nickel catalyst in ethanol under heating conditions.
This two-step method yields 1,3-dimethyl-1H-pyrazol-4-amine, which is a key intermediate for further functionalization to 3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine.
Mechanistic Insights
- Nitration and Sulfonation: The initial electrophilic aromatic substitution introduces nitro groups on the pyrazole ring, activating it for subsequent reduction.
- Reduction with Hydrazine Hydrate: Hydrazine acts as a reducing agent in the presence of Raney nickel, converting nitro groups to amines efficiently.
- Hydrazide Formation: The ester-to-hydrazide conversion is a nucleophilic substitution where hydrazine attacks the ester carbonyl.
- Cyclization with Active Methylene Compounds: These reactions proceed via nucleophilic attack and ring closure to form pyrazole or pyrazolidine rings.
- Condensation Reactions: Aldehydes and other electrophiles react with hydrazide or hydrazine groups to form hydrazones or related heterocycles.
Summary of Key Preparation Routes
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nitration + Reduction | Conc. HNO3, oleum; hydrazine hydrate, Raney Ni | Straightforward, well-established | Requires handling of corrosive reagents |
| Ester to Hydrazide + Cyclization | Hydrazine hydrate, ethanol reflux; active methylene compounds | Versatile for derivative synthesis | Multi-step, moderate complexity |
| Condensation with Aldehydes | Aromatic aldehydes, piperidine catalyst, reflux ethanol | Enables diverse functionalization | Longer reaction times |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via alkylation or reductive amination. For example, alkylation of 1,3-dimethylpyrazole with 3-chloropropylamine in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., NaH or Cs₂CO₃) yields the target compound. Elevated temperatures (60–80°C) and inert atmospheres improve reaction efficiency .
- Optimization : Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to alkylating agent) and solvent selection. Purification via column chromatography (ethyl acetate/hexane gradient) or recrystallization enhances purity (>95%) .
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., pyrazole C-H at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm) .
- HRMS : Exact mass determination (calculated for C₉H₁₆N₃: 166.1345 g/mol) confirms molecular formula .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., N–C bond: 1.45 Å) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
- Anticancer : MTT assay (IC₅₀: 25–50 µM in HeLa cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
Advanced Research Questions
Q. How does the pyrazole moiety influence the compound’s interaction with biological targets?
- Mechanistic Insights : The pyrazole ring’s electron-rich nature facilitates π-π stacking and hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets). Computational docking (AutoDock Vina) predicts binding affinities (ΔG: −8.2 kcal/mol) .
- SAR Studies : Methyl groups at pyrazole positions 1 and 3 enhance metabolic stability compared to unsubstituted analogs .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Orthogonal Validation : Confirm results with SPR (binding kinetics) or LC-MS (metabolite profiling) .
Q. How can pharmacokinetic properties (e.g., BBB permeability) be predicted for this compound?
- Computational Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
